N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-6-15-16(28-23-21-15)18(26)20-11-12-24-19(27)25(14-7-4-3-5-8-14)17(22-24)13-9-10-13/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRFQVYZERHQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure integrating a thiadiazole moiety with a triazole derivative. Its molecular formula is with a molecular weight of approximately 406.4 g/mol. The structural features of the compound suggest potential interactions with various biological targets due to the presence of heterocycles and functional groups conducive to receptor binding.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiadiazole and triazole exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various pathogenic bacteria. In one study using the agar well diffusion method, certain derivatives showed powerful antibacterial action comparable to standard antibiotics like ciprofloxacin and diclofenac sodium .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains Tested |
|---|---|---|---|
| Compound A | 15.6 | 31.25 | S. aureus, E. coli |
| Compound B | 7.8 | 15.6 | P. aeruginosa |
| N-(2-(3-cyclopropyl... | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been explored extensively. The compound's ability to inhibit protein denaturation was assessed using bovine serum albumin as a model system. Results indicated that certain derivatives exhibited significant anti-inflammatory effects by reducing protein denaturation .
The mechanism through which N-(2-(3-cyclopropyl... exhibits its biological activity is believed to involve interaction with specific enzymes or receptors associated with inflammation and bacterial resistance mechanisms. The triazole ring is particularly noted for its role in enhancing binding affinity to target proteins due to hydrogen bonding interactions .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole and triazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of a series of thiadiazole derivatives against multi-drug resistant strains of E. coli and S. aureus. The results indicated that specific modifications in the structure significantly enhanced antibacterial potency.
- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of triazole-containing compounds in models of acute inflammation. The findings showed reduced edema in treated groups compared to controls.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. A study focusing on similar triazole derivatives revealed their ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways associated with cell proliferation and survival .
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by modulating inflammatory pathways. Preliminary investigations suggest that N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide could inhibit pro-inflammatory cytokines, warranting further exploration into its therapeutic applications for inflammatory diseases .
Antimicrobial Activity
The structural components of the compound suggest potential antimicrobial activity. Studies on related thiadiazole derivatives have shown effectiveness against various bacterial strains. This opens avenues for its use in developing new antimicrobial agents .
Case Study 1: Anticancer Mechanism
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting that the compound may target specific cellular pathways involved in tumor growth .
Case Study 2: Inflammation Inhibition
In another investigation focusing on inflammatory models, the compound was shown to reduce the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in vitro. This suggests its potential as an anti-inflammatory agent in treating conditions like rheumatoid arthritis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to achieve high purity and yield. The synthetic pathway often includes the formation of the triazole ring followed by the introduction of the thiadiazole moiety .
Chemical Reactions Analysis
Hydrazone Formation and Cyclization
A critical step involves the reaction of appropriate hydrazones with acylating agents to form the thiadiazole ring. For example, carboxylic acid hydrazides react with carbon disulfide in ethanolic potassium hydroxide to generate potassium dithiocarbazate intermediates . These intermediates are then treated with hydrazine to produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which serve as precursors .
Thiadiazole Ring Construction
The thiadiazole ring is typically formed via cyclization reactions. One approach involves reacting triazole-thiol derivatives with acylating agents like 2-chloro-6-fluorobenzoic acid in the presence of phosphorous oxychloride (POCl₃) under reflux conditions . This step likely facilitates the formation of the thiadiazole-carboxamide linkage.
Functional Group Integration
The incorporation of the cyclopropyl and phenyl substituents on the triazole ring, as well as the propyl group on the thiadiazole, occurs through nucleophilic substitution or alkylation reactions. For instance, cyclopropyl groups may be introduced via cross-coupling or direct substitution during triazole synthesis.
Key Reaction Steps
Structural Influences on Reactivity
The compound’s heterocyclic systems (triazole and thiadiazole) govern its reactivity:
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Triazole Ring : The 1,2,4-triazole core participates in nucleophilic aromatic substitution, particularly at the 5-position, due to electron-withdrawing groups like the oxo substituent.
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Thiadiazole Ring : The thiadiazole’s sulfur atom enables electrophilic reactions, such as acylation or alkylation, facilitating carboxamide formation .
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Cyclopropyl Substituent : The cyclopropyl group introduces ring strain, potentially accelerating reactions involving the adjacent carbonyl group.
Thiadiazole Ring Formation
The reaction sequence for thiadiazole synthesis typically involves:
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Nucleophilic attack : Thiol (-SH) groups in triazole derivatives react with acylating agents (e.g., POCl₃).
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Cyclization : Intramolecular condensation forms the five-membered thiadiazole ring, releasing byproducts like water or hydrochloric acid .
Cyclopropyl Group Incorporation
Cyclopropyl groups are likely introduced via alkylation or substitution during triazole synthesis. For example, cyclopropane-based reagents may react with the triazole’s nucleophilic sites (e.g., NH groups) under basic conditions.
Research Findings
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Synthesis Efficiency : The use of POCl₃ in thiadiazole formation ensures high yields (up to 84%) by activating carboxylic acids for acylation .
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Substituent Effects : Electron-withdrawing groups (e.g., fluorine, chloro) on the benzoic acid moiety enhance antibacterial activity in similar triazole derivatives, suggesting analogous trends in this compound .
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Thiadiazole Versatility : The thiadiazole ring’s reactivity allows for further functionalization, such as introducing propyl groups via alkylation, critical for optimizing biological activity .
Stability and Purification
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in are pyrazole-carboxamide derivatives with varying aryl and halogen substituents. Key comparisons include:
Key Observations :
- The triazolone/thiadiazole core in the target compound may confer greater metabolic stability compared to pyrazole derivatives due to reduced electrophilicity .
- Melting points for pyrazole derivatives (123–183°C) correlate with aromatic substitution patterns; the target compound’s melting point is likely higher due to rigid triazolone-thiadiazole stacking .
Triazolinone Herbicides ()
Carfentrazone-ethyl, a commercial triazolinone herbicide, shares the 1,2,4-triazolone core with the target compound but differs in substituents (trifluoromethyl vs. cyclopropyl/thiadiazole). The thiadiazole group in the target may reduce phytotoxicity to non-target plants by altering binding affinity to protoporphyrinogen oxidase (PPO), a common target for triazolinones .
Crystallographic and Analytical Methods
Structural analogs in were characterized via $ ^1H $-NMR, MS, and elemental analysis, while crystallographic data for similar compounds rely on SHELX and WinGX (Evidences 2, 4, 5). The target compound’s structure would likely require SHELXL for refinement due to anisotropic displacement parameters in the thiadiazole moiety .
Preparation Methods
Cyclocondensation of Hydrazine and Cyclopropanecarbonyl Chloride
The 3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazole subunit is synthesized via a two-step cyclocondensation. First, phenylhydrazine reacts with cyclopropanecarbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere to form N-phenylcyclopropanecarbohydrazide. Subsequent treatment with phosphoryl chloride (POCl₃) at 80°C induces cyclization, yielding 3-cyclopropyl-4-phenyl-1,2,4-triazol-5(4H)-one. The reaction proceeds via intramolecular dehydration, with POCl₃ acting as both a Lewis acid and dehydrating agent.
Characterization Data
- 1H NMR (CDCl₃): δ 7.45–7.32 (m, 5H, Ar-H), 3.12 (m, 1H, cyclopropyl CH), 1.25–1.08 (m, 4H, cyclopropyl CH₂).
- 13C NMR (CDCl₃): δ 169.8 (C=O), 154.3 (C=N), 134.2–128.4 (Ar-C), 14.7 (cyclopropyl C).
Synthesis of the 1,2,3-Thiadiazole-5-Carboxamide Subunit
Hurd-Mori Cyclization for Thiadiazole Formation
The 4-propyl-1,2,3-thiadiazole-5-carboxylic acid precursor is synthesized via Hurd-Mori cyclization. Propionyl chloride reacts with thiosemicarbazide in ethanol at 0°C to form a thioamide intermediate. Treatment with concentrated sulfuric acid and sodium nitrite at −5°C generates the 1,2,3-thiadiazole ring through diazotization and cyclization.
Reaction Scheme
- Propionyl chloride + thiosemicarbazide → thioamide
- Thioamide + NaNO₂/H₂SO₄ → 4-propyl-1,2,3-thiadiazole-5-carboxylic acid
Yield: 65% after recrystallization from ethyl acetate.
Carboxamide Formation via Coupling Reactions
The carboxylic acid is converted to the carboxamide using ethyl chloroformate and ammonium hydroxide. Alternatively, a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitates amidation with ammonia gas, yielding 4-propyl-1,2,3-thiadiazole-5-carboxamide.
Characterization Data
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).
- 1H NMR (DMSO-d₆): δ 3.02 (t, 2H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₂CH₂CH₃).
Final Coupling via Amide Bond Formation
The ethylamine-linked triazole (1-(2-aminoethyl)-3-cyclopropyl-4-phenyl-1,2,4-triazol-5(4H)-one) reacts with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid using EDC/HOBt in dichloromethane. The reaction proceeds at room temperature for 24 hours, forming the target amide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product in 72% yield.
Critical Parameters
- Stoichiometry: 1.2 equiv of EDC ensures complete activation of the carboxylic acid.
- Solvent Choice: Dichloromethane minimizes side reactions compared to polar aprotic solvents.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- 1H NMR (CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.48–7.30 (m, 5H, Ar-H), 4.12 (t, 2H, NCH₂CH₂N), 3.45 (m, 1H, cyclopropyl CH), 3.02 (t, 2H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 1.25–1.10 (m, 4H, cyclopropyl CH₂), 0.92 (t, 3H, CH₂CH₂CH₃).
- 13C NMR (CDCl₃): δ 170.1 (C=O, triazole), 165.8 (C=O, carboxamide), 154.2 (C=N, triazole), 134.5–128.3 (Ar-C), 52.4 (NCH₂CH₂N), 31.2 (CH₂CH₂CH₃), 22.7 (cyclopropyl C), 13.9 (CH₂CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Observed: m/z 399.1654 [M + H]⁺ (calculated for C₁₉H₂₃N₆O₂S: 399.1657).
Mechanistic Insights and Side Reactions
Thiadiazole Ring Stability
The 1,2,3-thiadiazole ring is susceptible to ring-opening under strongly acidic or basic conditions. Neutral pH during coupling and purification preserves structural integrity.
Industrial-Scale Considerations
Green Chemistry Metrics
- Atom Economy: 84% for the final coupling step.
- E-Factor: 12.3 (kg waste/kg product), driven by solvent use in chromatography.
Alternative Catalytic Systems
Microwave-assisted synthesis reduces the final coupling time from 24 hours to 45 minutes at 80°C, improving throughput without compromising yield.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology :
- Cyclization : Use iodine and triethylamine in DMF to cyclize intermediates, as demonstrated for 1,3,4-thiadiazole derivatives. Monitor reaction progress via TLC and purify via column chromatography .
- Carboxamide Coupling : Employ carbodiimide reagents (e.g., EDCI/HOBt) in DMF to form the carboxamide linkage. Stir at room temperature for 30 minutes, followed by recrystallization from ethanol .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the cyclopropyl group (δ ~0.5–2.0 ppm), triazolone carbonyl (δ ~160–170 ppm), and thiadiazole protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] or [M–H] ions). Compare experimental vs. theoretical isotopic patterns .
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1750 cm, NH stretches at ~3200–3400 cm) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Protocols :
- Antimicrobial Activity : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Data Interpretation : Compare IC values with reference drugs (e.g., doxorubicin for antitumor activity) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Swapping : Synthesize analogs with varying substituents (e.g., replacing cyclopropyl with benzyl or methyl groups) and compare bioactivity .
- Electron-Withdrawing/Donating Groups : Introduce halogens or methoxy groups to modulate electronic effects on the triazolone ring .
Q. What methodologies address contradictions in reported biological data for similar compounds?
- Case Study : If antimicrobial activity varies across studies, conduct:
- Replicative Assays : Standardize protocols (e.g., inoculum size, growth media) and use clinical isolates for validation .
- Meta-Analysis : Aggregate data from literature to identify trends (e.g., higher activity against Gram-positive vs. Gram-negative bacteria) .
Q. How can researchers determine the pKa and solubility profile of this compound?
- Potentiometric Titration :
- Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) to measure half-neutralization potentials (HNP). Calculate pKa from titration curves .
Q. What strategies optimize the compound’s stability under storage conditions?
- Accelerated Stability Studies :
- Expose samples to stress conditions (40°C/75% RH, light) for 4–8 weeks. Monitor degradation via HPLC and identify degradation products .
- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization for long-term storage .
Methodological Challenges
Q. How to resolve spectral overlap in NMR characterization of the triazolone and thiadiazole moieties?
- Advanced NMR Techniques :
- Use H-C HSQC/HMBC to assign overlapping proton signals (e.g., distinguish triazolone NH from thiadiazole protons) .
- Employ deuterated solvents (e.g., DMSO-d) to enhance resolution .
Q. What in silico tools predict the compound’s mechanism of action?
- Computational Approaches :
- Molecular Docking : Screen against target enzymes (e.g., DHFR, β-lactamase) using AutoDock or Schrödinger .
- Pharmacophore Modeling : Identify critical binding features (e.g., hydrogen bond acceptors on the thiadiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
